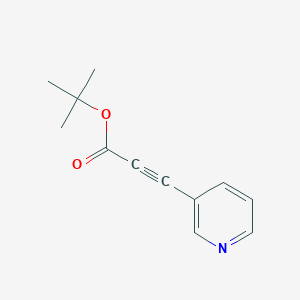

tert-Butyl 3-(pyridin-3-yl)propiolate

Description

Contextualization within the Landscape of Alkyne Chemistry

Alkynes are fundamental building blocks in organic synthesis, prized for their ability to undergo a wide array of transformations. The carbon-carbon triple bond can be readily functionalized through various reactions, including cycloadditions, nucleophilic additions, and transition metal-catalyzed couplings. Propiolate esters, such as the tert-butyl ester in the title compound, are particularly activated towards nucleophilic attack due to the electron-withdrawing nature of the ester group. This inherent reactivity makes them valuable precursors for the synthesis of a multitude of organic molecules. nih.gov

Overview of Research Directions Involving tert-Butyl 3-(pyridin-3-yl)propiolate

While specific research exclusively focused on this compound is not extensively documented, its structure suggests several promising research avenues. The electron-deficient nature of the alkyne, coupled with the presence of the pyridine (B92270) ring, makes it an ideal candidate for a variety of synthetic transformations.

One major area of exploration is its use in cycloaddition reactions . The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with dipoles such as azides, nitrones, and nitrile oxides to furnish five-membered heterocyclic rings. nih.govwikipedia.orgmdpi.comijrpc.com For instance, the reaction with an azide (B81097) would lead to the formation of a triazole, a privileged scaffold in medicinal chemistry. Furthermore, it can participate as a dienophile in Diels-Alder reactions with dienes to construct six-membered rings. wikipedia.orgchim.itresearchgate.netyoutube.comescholarship.org

Another significant research direction is its application in Michael addition reactions . The activated alkyne is susceptible to nucleophilic attack from a variety of nucleophiles, including amines, thiols, and carbanions. nih.govmdpi.comresearchgate.netbuchler-gmbh.com This reactivity can be exploited to introduce diverse functional groups and build complex molecular frameworks.

The development of novel synthetic methodologies for the construction of polysubstituted pyridines and other fused heterocyclic systems represents a key area where this compound could be a valuable precursor. acs.orgnih.gov Its bifunctional nature allows for sequential or one-pot reactions to rapidly assemble molecules with high degrees of structural complexity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-pyridin-3-ylprop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPYKBRHYYRCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C#CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Pyridin 3 Yl Propiolate and Analogous Pyridyl Propiolates

Strategies for the Construction of the Alkyne Ester Framework

The formation of the alkyne ester backbone of tert-butyl 3-(pyridin-3-yl)propiolate can be approached in two primary ways: by first forming the propiolic acid derivative and then performing an esterification, or by generating the alkyne moiety on a pre-existing esterified scaffold.

Esterification Approaches for Propiolic Acid Derivatives

A common route to tert-butyl esters is the esterification of the corresponding carboxylic acid. In the context of this compound, this would involve the esterification of 3-(pyridin-3-yl)propiolic acid with tert-butanol (B103910). The tert-butyl group is a valuable protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents, and its facile removal under acidic conditions. nih.govresearchgate.net

Direct esterification of carboxylic acids with tert-butanol can be challenging. However, several methods have been developed for the tert-butylation of carboxylic acids. One approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to be effective for a range of carboxylic acids, including those with sensitive functional groups. nih.govacsgcipr.org Another method utilizes a catalytic amount of acid with an excess of tert-butyl acetoacetate (B1235776) for the preparation of tert-butyl esters, a process that generates low pressure and is suitable for laboratory scale. nih.gov

The general conditions for the tert-butylation of various carboxylic acids are summarized in the table below.

| Carboxylic Acid Substrate | Reagents and Conditions | Yield (%) | Reference |

| Phenylacetic acid | HOBt, EDC, tert-butyl alcohol, DMAP | 45 | rsc.org |

| (4-Methoxyphenyl)acetic acid | HOBt, EDC, tert-butyl alcohol, calcined hydrotalcite | 40 | rsc.org |

| Cinnamic acid | HOBt, EDC, tert-butyl alcohol, DMAP | 60 | rsc.org |

| Various free amino acids | 1.1 equiv. bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | Good | nih.gov |

It is important to note that esterification of arylpropiolic acids using thionyl chloride to form the acid chloride, followed by reaction with an alcohol, can sometimes lead to unexpected side products. researchgate.net

Generation of the Alkyne Moiety

The alkyne functionality can be introduced through several methods. One of the most common is the carboxylation of an arylacetylenic Grignard reagent. bohrium.comnih.gov This involves the deprotonation of a terminal alkyne, such as 3-ethynylpyridine, with a Grignard reagent like ethylmagnesium bromide, followed by reaction with carbon dioxide to yield the corresponding propiolic acid. bohrium.comnih.gov

Another approach is the direct carboxylation of terminal alkynes using carbon dioxide in the presence of a suitable catalyst. Silver-based catalysts have been shown to be effective for this transformation. researchgate.net The synthesis of arylpropiolic acids can also be achieved through a palladium-catalyzed Sonogashira reaction, which will be discussed in more detail in a later section. bohrium.comnih.gov

Methods for Incorporating the Pyridin-3-yl Moiety

The introduction of the pyridin-3-yl group is a critical step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions or nucleophilic addition/substitution strategies.

Cross-Coupling Methodologies for Aryl Alkyne Synthesis

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, making it ideal for coupling a terminal alkyne with an aryl halide. researchgate.net In the context of synthesizing this compound, this would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with tert-butyl propiolate. mdpi.comnuph.edu.uanih.gov

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netcore.ac.uk The versatility of the Sonogashira reaction allows for a broad range of functional groups to be tolerated. researchgate.net Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the copper co-catalyst. core.ac.uk

A summary of representative Sonogashira coupling conditions is provided below.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Aryl Iodides | Ethyl propiolate | Pd(PPh3)2Cl2, CuI | Et3N | THF | - | |

| Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)2, P(p-tol)3 | DBU | THF | Good to Excellent | |

| Fluoroarenes | Terminal alkynes | Pd-catalyst | LiHMDS | - | Good | core.ac.uk |

Decarboxylative coupling reactions have also emerged as an efficient method for the synthesis of aryl-alkynes from aryl bromides and propiolic acid derivatives.

Nucleophilic Substitution and Addition Strategies

Nucleophilic addition of a pyridyl organometallic reagent to an activated alkyne is another viable strategy. For instance, a pyridyl Grignard reagent or an organolithium reagent derived from a halopyridine could potentially add to tert-butyl propiolate. The conjugate addition of organolithium nucleophiles to activated olefins, including those with pyridyl substituents, has been reported, suggesting the feasibility of this approach.

Hard nucleophiles, such as organometallic reagents, tend to attack the pyridine (B92270) ring itself, typically at the 2-position. Therefore, careful control of reaction conditions would be necessary to favor addition to the alkyne moiety over reaction with the pyridine ring.

Multicomponent Reaction (MCR) Strategies Applicable to Pyridyl-Functionalized Propiolates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, several MCRs for the synthesis of functionalized pyridines could be conceptually adapted.

For instance, the A³ coupling reaction, which involves the combination of an aldehyde, an amine, and a terminal alkyne, is a well-established MCR for the synthesis of propargylamines. nih.gov A variation of this, the KA² coupling, uses a ketone instead of an aldehyde. nih.gov An adaptation of such a reaction, perhaps using a pyridine-containing aldehyde or amine, could potentially lead to pyridyl-functionalized alkyne structures.

One-pot, three-component cyclocondensation reactions have been developed for the synthesis of polysubstituted pyridines, such as a modified Bohlmann-Rahtz reaction combining a 1,3-dicarbonyl compound, ammonia, and an alkynone. Another three-component synthesis of polysubstituted pyridines involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.gov Four-component reactions for the synthesis of dihydropyridine (B1217469) derivatives have also been reported. researchgate.net

A three-component coupling of 2-aminopyridines, sulfonyl azides, and propiolates has been used to synthesize pyridin-1(2H)-ylacrylates, demonstrating the potential of MCRs in functionalizing pyridine rings with propiolate-derived structures. researchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of the Sonogashira coupling for producing pyridyl propiolates is highly sensitive to the specific conditions employed. Research has focused on fine-tuning these parameters to maximize product yield and ensure high selectivity, which is crucial for reducing purification challenges and improving process efficiency. Key areas of optimization include the choice of palladium catalyst, ligands, copper co-catalyst, base, and solvent, as well as the reaction temperature.

The selection of the palladium source and its associated ligand is a critical factor. Different palladium complexes exhibit varying levels of catalytic activity. A study on the synthesis of 2-amino-3-alkynylpyridines investigated several palladium catalysts, including Pd(CF₃COO)₂, Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. The results indicated that Pd(CF₃COO)₂ provided the highest yield (92%) under the tested conditions when coupling 2-amino-3-bromopyridine (B76627) with phenylacetylene. scirp.org The presence of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), is often beneficial, and the combination of Pd(CF₃COO)₂ with PPh₃ and the copper(I) iodide (CuI) additive proved to be the most effective system. scirp.org In the absence of the CuI co-catalyst, the yield dropped significantly, highlighting its crucial role in facilitating the reaction, likely by forming a copper(I) acetylide intermediate. scirp.orgwikipedia.org

| Entry | Palladium Catalyst (2.5 mol%) | Ligand (5 mol%) | Additive (5 mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(CF₃COO)₂ | PPh₃ | CuI | 92 |

| 2 | Pd(OAc)₂ | PPh₃ | CuI | 85 |

| 3 | PdCl₂(PPh₃)₂ | - | CuI | 88 |

| 4 | Pd(PPh₃)₄ | - | CuI | 82 |

| 5 | Pd(CF₃COO)₂ | - | CuI | 75 |

| 6 | Pd(CF₃COO)₂ | PPh₃ | - | 35 |

The choice of base and solvent creates the chemical environment for the reaction and significantly impacts yield. Both organic and inorganic bases have been evaluated. For the coupling of 2-amino-3-bromopyridine, the organic base triethylamine (B128534) (Et₃N) was found to be superior to inorganic bases like K₂CO₃, Cs₂CO₃, and KOAc, affording a 92% yield. scirp.org In a different copper-free Sonogashira system for coupling an aryl bromide, 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal base-solvent combination, resulting in a 97% yield at room temperature. nih.gov This demonstrates that the ideal base and solvent are highly dependent on the specific substrates and catalytic system (copper-free vs. copper-catalyzed). The solvent's polarity and ability to dissolve reactants play a key role; for instance, dimethylformamide (DMF) is a commonly used solvent that provides good results in many cases. scirp.orgmdpi.com

| System | Base | Solvent | Yield (%) |

|---|---|---|---|

| A scirp.org | Et₃N | DMF | 92 |

| A scirp.org | K₂CO₃ | DMF | 75 |

| A scirp.org | Cs₂CO₃ | DMF | 85 |

| A scirp.org | KOAc | DMF | 65 |

| B nih.gov | TMP | DMSO | 97 |

| B nih.gov | TMP | THF | 70 |

| B nih.gov | DBU | DMSO | 40 |

| B nih.gov | K₃PO₄ | DMSO | <5 |

Temperature is a critical parameter that controls the rate of reaction. While some modern catalytic systems are designed to work efficiently at room temperature, many Sonogashira couplings require heating to proceed to completion in a reasonable timeframe. nih.gov An investigation into the synthesis of 2-amino-3-alkynylpyridines showed a clear temperature dependence. The yield increased from 65% at 60°C to 85% at 80°C, reaching an optimal 92% at 100°C. scirp.org A further increase to 120°C did not improve the yield, suggesting that 100°C is the ideal temperature for this specific transformation, balancing reaction rate with potential catalyst degradation or side-reaction pathways at higher temperatures. scirp.org

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 60 | 65 |

| 2 | 80 | 85 |

| 3 | 100 | 92 |

| 4 | 120 | 92 |

Through careful and systematic optimization of these reaction conditions—catalyst, ligand, base, solvent, and temperature—researchers can develop robust and efficient protocols for the synthesis of this compound and its analogues, ensuring high yields and chemical purity.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Pyridin 3 Yl Propiolate

Cycloaddition Reactions Involving the Propiolate Moiety

The carbon-carbon triple bond in the propiolate group of tert-butyl 3-(pyridin-3-yl)propiolate is highly activated towards nucleophilic attack and cycloaddition reactions. This reactivity allows for the construction of a variety of five- and seven-membered heterocyclic systems.

[3+2] Cycloadditions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for synthesizing five-membered heterocyclic rings. nih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile, such as the alkyne in this compound.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a cornerstone reaction for the synthesis of 1,2,3-triazoles. wikipedia.org The propiolate moiety in this compound makes it an excellent substrate for this transformation. The classical thermal reaction often requires high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org

To overcome these limitations, catalyzed versions of the reaction have been developed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, noted for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This method is tolerant of a wide variety of functional groups and can often be performed in aqueous solvents. organic-chemistry.orgnih.gov In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, yielding the 1,5-disubstituted triazole isomer. wikipedia.org The ruthenium-catalyzed pathway can also accommodate both terminal and internal alkynes, suggesting a different mechanism that does not involve ruthenium acetylide intermediates. wikipedia.org

| Catalyst | Regioisomer | Typical Conditions | Ref. |

| None (Thermal) | Mixture of 1,4- and 1,5- | High temperature (e.g., >100 °C) | organic-chemistry.org, wikipedia.org |

| Copper(I) | 1,4-isomer | Room temperature, various solvents (e.g., H₂O/t-BuOH) | wikipedia.org, nih.gov |

| Ruthenium(II) | 1,5-isomer | Varies, often room to moderate temperature | wikipedia.org |

Azomethine imines are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with acetylenic compounds to form dinitrogenated heterocycles like pyrazolidines and pyrazolines. rsc.orgnih.gov These dipoles can be stable, isolable compounds or transient intermediates generated in situ. rsc.orgthieme-connect.de The reaction of this compound with an azomethine imine would lead to the formation of a highly functionalized pyrazole (B372694) derivative.

These cycloadditions can be performed under thermal or microwave conditions and can also be catalyzed by metal complexes or organocatalysts to achieve high levels of stereocontrol. rsc.org For instance, the reaction of N,N'-cyclic azomethine imines with dipolarophiles can be catalyzed by proline and its derivatives, showing high enantioselectivities. nii.ac.jp The electron-deficient nature of the propiolate alkyne makes it a suitable partner for these reactions, which can proceed via either normal or inverse-electron-demand pathways. rsc.org The reaction leads to the synthesis of complex bicyclic pyrazolidinones, which are versatile synthetic intermediates. nih.gov

| Azomethine Imine Type | Dipolarophile | Product | Catalyst Example | Ref. |

| Cyclic (e.g., Isoquinolinium imides) | Acetylenic esters | Pyrazolo[1,5-a]isoquinolines | Metal- and organocatalysts | rsc.org |

| Acyclic (from hydrazones) | Acetylenic esters | Pyrazolines | Lewis or Brønsted acids | rsc.org, thieme-connect.de |

| N-Alkylidene-3-oxo-pyrazolidinium ylides | Terminal ynones | 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles | Heterogeneous Cu(II) complexes | nih.gov |

The reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles. chim.it Diazo compounds act as 1,3-dipoles that react with dipolarophiles like this compound in a [3+2] cycloaddition manner. chim.it This approach provides direct access to the pyrazole core, which is a privileged scaffold in medicinal chemistry. nih.gov The reaction of (diazomethyl)trimethylsilane with ethyl propiolate, for example, yields pyrazoles after proceeding through an intermediate. nih.gov The propiolate's electron-withdrawing ester group enhances its reactivity towards the nucleophilic diazo compound, facilitating the cycloaddition.

| Diazo Compound | Alkyne | Catalyst/Conditions | Product Type | Ref. |

| (Diazomethyl)trimethylsilane | Ethyl propiolate | Reflux in THF | Disubstituted pyrazole | nih.gov |

| Aryl (alkyl) hydrazines (precursors) | Trifluoromethylated ynones | AgOTf | 3-CF₃-pyrazoles | mdpi.com |

Nitrones are stable and widely used 1,3-dipoles in cycloaddition reactions. rsc.org Their reaction with alkynes provides a direct route to isoxazoline (B3343090) derivatives. The [3+2] cycloaddition of a nitrone, such as N-t-butyl nitrone, with an electron-deficient alkyne like this compound is expected to proceed readily. researchgate.netmdpi.com These reactions have significant synthetic potential for producing pharmacologically active heterocycles in a stereochemically defined manner. mdpi.com Theoretical studies using Molecular Electron Density Theory (MEDT) indicate that these reactions are often one-step processes where the nitrone acts as the nucleophile and the alkyne as the electrophile. researchgate.netmdpi.com The reaction can lead to different regioisomers, with the preferred pathway often determined by the electronic and steric properties of the substituents. researchgate.net

| Nitrone | Dipolarophile | Product | Mechanistic Insight | Ref. |

| N-t-butyl nitrone | Cyanoacetylene | Isoxazole-carbonitriles | One-step, zw-type reaction | researchgate.net |

| N-methyl-C-4-methylphenyl-nitrone | 2-Propynamide | Substituted isoxazolidines | One-step, polar mechanism | mdpi.com |

[5+2] Cycloadditions (e.g., Oxidopyridinium-mediated Reactions)

[5+2] cycloaddition reactions are powerful strategies for constructing seven-membered rings and complex bicyclic systems. nih.gov Oxidopyridinium ylides, often generated in situ from precursors like 3-hydroxy-4-pyrones, can act as five-atom components in these reactions. nih.gov These ylides react with a two-atom π-system (the dipolarophile), such as the alkyne in this compound, to form bridged bicyclic structures like oxabicyclo[3.2.1]octadienes. nih.gov Intermolecular versions of these reactions can be challenging due to the competing dimerization of the oxidopyridinium ylide. However, using oxidopyrylium dimers that can revert to the reactive ylide in situ provides a cleaner reaction profile. nih.gov Microwave irradiation is often employed to facilitate these transformations. nih.gov

| 5-Atom Component Source | Dipolarophile | Product | Conditions | Ref. |

| Oxidopyrylium dimer (from 3-hydroxy-4-pyrone) | tert-butyl propiolate | (±)-tert-Butyl-2-oxo-8-oxabicyclo[3.2.1]octa-3,6-diene-6-carboxylate | Microwave irradiation, 120 °C, CH₂Cl₂ | nih.gov |

| Oxidopyrylium dimer (from 3-hydroxy-4-pyrone) | tert-butyl 3-iodopropiolate | (±)-tert-Butyl-7-iodo-2-oxo-8-oxabicyclo[3.2.1]octa-3,6-diene-6-carboxylate | Microwave irradiation, 120 °C, CH₂Cl₂ | nih.gov |

Other Higher-Order Cycloaddition Paradigms.

While [4+2] and [3+2] cycloadditions are common for activated alkynes, higher-order cycloaddition reactions, such as [6+4], [8+2], and [5+2] cycloadditions, offer pathways to more complex cyclic and polycyclic systems. scripps.eduacs.org These reactions are often thermally or photochemically induced, and in many cases, are facilitated by transition metal catalysts. scripps.edu For an electron-deficient alkyne like this compound, participation in such cycloadditions is plausible, particularly with electron-rich dienes or other multi-π-electron systems.

For instance, in metal-catalyzed cycloadditions, the reaction may not follow a concerted pericyclic pathway but rather a stepwise mechanism involving the formation of metallacycles. scripps.edu The nature of the metal catalyst can influence the formation of different ring sizes from the same starting materials. nih.govnih.gov While specific examples involving this compound are not extensively documented, the reactivity of similar electron-deficient alkynes in cobalt-catalyzed [2+2] and [4+2] cycloadditions with 1,3-dienes highlights the potential for such transformations. nih.govnih.gov The regioselectivity in these reactions would be influenced by the electronic and steric properties of both the pyridylpropiolate and the diene partner.

Furthermore, pyrylium (B1242799) ions have been shown to undergo enantioselective intermolecular [5+2] cycloadditions with electron-rich alkenes, a reaction paradigm that could potentially be extended to pyridinium (B92312) species derived from the title compound. nih.gov The pyridine (B92270) ring in this compound could also, in principle, act as a 4π component in [4+2] cycloadditions, although this reactivity is less common and often requires specific activation. rsc.org

Nucleophilic and Electrophilic Transformations of the Alkyne and Pyridine Ring

The carbon-carbon triple bond in this compound is activated towards nucleophilic attack by the electron-withdrawing nature of both the tert-butoxycarbonyl group and the pyridin-3-yl substituent. This makes it a good substrate for Michael-type conjugate additions. nih.govacs.org Soft nucleophiles, such as thiols, amines, and phosphines, are expected to add to the β-carbon (the carbon atom adjacent to the pyridine ring), leading to the formation of functionalized alkenes. The stereochemistry of the resulting alkene (E or Z) would depend on the nature of the nucleophile, the solvent, and the reaction conditions. For example, the addition of thiols to propiolates often proceeds via an anti-addition mechanism, leading to the E-isomer as the major product. nih.gov

Electrophilic additions to the alkyne are also possible, though generally less favored compared to nucleophilic additions due to the electron-deficient nature of the triple bond. chemistrysteps.comlibretexts.org When they do occur, the regioselectivity is dictated by the relative ability of the α- and β-carbons to stabilize a positive charge in the transition state. The pyridin-3-yl group is electron-withdrawing, which would destabilize a carbocation at the β-position. Conversely, the ester group is also electron-withdrawing. Therefore, electrophilic addition is anticipated to be challenging, but if it occurs, it would likely place the electrophile at the β-carbon to form a more stabilized vinyl cation intermediate at the α-carbon. chemistrysteps.com

The nitrogen atom of the pyridine ring in this compound retains its characteristic basic and nucleophilic properties. It can be readily protonated by acids to form a pyridinium salt. This property can influence the reactivity of the entire molecule, for instance, by altering the electron-withdrawing effect of the pyridine ring.

Alkylation of the pyridine nitrogen with alkyl halides or other electrophiles would lead to the formation of quaternary pyridinium salts. This transformation would further increase the electron-deficient nature of the heterocyclic ring, potentially making the alkyne even more susceptible to nucleophilic attack. The formation of N-alkynylpyridinium salts from pyridines and alkynyl-λ³-iodanes has been reported, creating highly electrophilic species that readily undergo Michael additions and 1,3-dipolar cycloadditions. acs.org

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using reagents such as peroxy acids. Pyridine N-oxides exhibit different reactivity patterns compared to the parent pyridine, including altered directing effects in electrophilic substitution and modified ligand properties in transition metal catalysis.

Transition Metal-Catalyzed Transformations

Palladium catalysts are widely used to mediate a variety of transformations involving alkynes and pyridines. mdpi.com For this compound, several palladium-catalyzed reactions can be envisaged. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could in principle be applied, although this typically involves a terminal alkyne. However, related decarbonylative couplings of arylcarboxylic acid 2-pyridyl esters with terminal alkynes have been developed. rsc.org

Palladium-catalyzed cyclization reactions are another important class of transformations. acs.orgnih.govacs.org Intramolecular cyclizations could be designed if a suitable nucleophile is tethered to the pyridine ring or the ester group. Palladium-catalyzed tandem reactions, such as an intramolecular oxypalladation followed by a Heck-type coupling, have been reported for 2-alkynylphenols, suggesting that similar strategies could be applied to pyridylalkyne systems. nih.gov The pyridine moiety itself can act as a directing group or a ligand in palladium-catalyzed C-H activation and functionalization reactions. organic-chemistry.org

The following table summarizes representative palladium-catalyzed reactions that could be analogous for this compound:

| Reaction Type | Catalyst/Reagents | Potential Product Type |

| Enyne Coupling | Pd(OAc)₂, Ligand | Functionalized Dienes |

| Acetoxylative Cyclization | Chiral Pd(II) Catalyst | Multifunctionalized Nitriles |

| Decarbonylative Coupling | PdCl₂(dppf), dppp, CuI | Disubstituted Acetylenes |

| Oxidative Cyclization/Coupling | Pd Catalyst | 3-Alkenyl-azaindoles (analogy) |

Copper catalysts are well-known for promoting reactions involving alkynes, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgwikipedia.orgnih.gov While the classical CuAAC requires a terminal alkyne, the pyridylalkyne motif in the title compound can participate in other copper-catalyzed transformations.

For example, copper-catalyzed coupling reactions of pyridines with terminal alkynes have been developed as a direct method to functionalize the pyridine ring. acs.orgacs.org These reactions often proceed through the activation of the pyridine ring, for example, by formation of an N-acyl pyridinium salt in situ. While the title compound already possesses an alkyne, related copper-catalyzed couplings could potentially be employed to further functionalize the pyridine ring.

Copper(I) sources are also known to catalyze or co-catalyze other coupling reactions, such as those involving organometallics and aryl halides. beilstein-journals.org The pyridine nitrogen in this compound could act as a ligand, influencing the outcome of copper-catalyzed processes. The reactivity of propiolamides, which are structurally related to the title compound, in CuAAC has been shown to be high, suggesting that the electronic activation of the alkyne is favorable for copper-mediated transformations. nih.gov

Below is a table of illustrative copper-catalyzed reactions that could be relevant to the reactivity of this compound:

| Reaction Type | Catalyst/Reagents | Potential Product Type |

| Azide-Alkyne Cycloaddition (analogy) | Cu(I) source | 1,2,3-Triazoles (with terminal alkynes) |

| Direct Alkynylation of Pyridine | Cu(I) source, Ligand | Alkynyl-dihydropyridines |

| Ullmann C-N Coupling (analogy) | CuI, Ligand | Indolines, Tetrahydroquinolines |

| Enol-Nitrile Coupling (analogy) | CuH catalyst | Polysubstituted Pyrroles |

Other Metal-Mediated Catalytic Cycles

Beyond the more common palladium- and copper-catalyzed reactions, the reactivity of pyridine-substituted propiolates like this compound can be harnessed through various other metal-mediated catalytic cycles. Gold, iron, and silver catalysts, for instance, have been shown to effectively activate the alkyne bond, facilitating unique cyclization pathways for the synthesis of N-heterocycles. nih.gov

Gold catalysts, in particular, are known for their high affinity for alkynes (alkynophilicity), promoting cycloisomerization reactions under mild conditions. For a substrate like this compound, a gold-catalyzed intramolecular hydroamination could be envisioned, where a nucleophilic nitrogen from another part of a more complex molecule attacks the activated alkyne.

Iron catalysis offers a cost-effective and environmentally benign alternative for various organic transformations. In the context of pyridine-substituted alkynes, iron catalysts can promote cyclization reactions, often proceeding through different mechanisms than their noble metal counterparts. nih.gov For example, the reaction of 2-alkynyl aldehydes with 2-aminopyridines in the presence of FeCl₃ has been used to synthesize 3-arylimidazo[1,2-a]pyridines. rsc.org

Silver-mediated reactions have also been employed in the synthesis of nitrogen-containing heterocycles from alkynyl precursors. Silver salts can act as Lewis acids to activate the alkyne, making it more susceptible to nucleophilic attack. This has been demonstrated in the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov

The choice of metal catalyst can significantly influence the reaction pathway and the resulting product, as summarized in the table below for analogous pyridine-alkyne systems.

| Catalyst | Reaction Type | Product | Reference |

| Au(I) | Cycloisomerization | Fused Pyridines | mdpi.com |

| FeCl₃ | Condensation/Cyclization | Imidazo[1,2-a]pyridines | rsc.org |

| Ag(I) | Electrophilic Activation/Cyclization | Pyrazolo[3,4-b]pyridines | nih.gov |

| Pt(II) | Hydration/Cyclization | Eight-membered N-heterocycles |

Integration into Multicomponent Reaction (MCR) Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are a powerful tool in modern synthetic chemistry. orientjchem.org The electrophilic nature of the alkyne in this compound makes it an excellent candidate for incorporation into MCRs for the rapid construction of complex molecular architectures. bohrium.com

This compound can participate in MCRs in several ways. One common pathway involves its reaction with a nitrogen-containing nucleophile and another electrophile. For example, in a three-component reaction, an amine could first add to the propiolate via a Michael addition, followed by condensation with an aldehyde to construct a substituted pyridine or dihydropyridine (B1217469) ring. L-proline has been utilized as a catalyst in such MCRs to synthesize a variety of pyridine derivatives under mild conditions. rsc.org

Another MCR strategy involves the in situ generation of a pyridinium ylide from a pyridine derivative, which can then undergo a 1,3-dipolar cycloaddition with this compound as the dipolarophile. This approach is particularly useful for the synthesis of indolizine (B1195054) derivatives. The reaction of pyridinium 1,4-zwitterionic thiolates with propiolic acid derivatives, mediated by a base like triethylamine (B128534), provides a facile route to indolizines. nih.gov

The versatility of MCRs allows for the synthesis of a wide array of heterocyclic systems, with the specific outcome often dictated by the choice of reactants and catalyst. rsc.orgresearchgate.net

| MCR Type | Reactants | Heterocyclic Product | Catalyst |

| A³ Coupling (Alkyne-Aldehyde-Amine) | Aldehyde, Amine, Pyridinylpropiolate | Substituted Amines | Typically Cu, Ag, or Au |

| Hantzsch-like Reaction | β-ketoester, Aldehyde, Pyridinylpropiolate, Ammonia source | Dihydropyridines/Pyridines | Acid or base |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Pyridinylpropiolate (as part of one reactant) | Peptidomimetics | None |

| Groebke–Blackburn–Bienaymé Reaction | Aldehyde, Isocyanide, Aminopyridine | Imidazo[1,2-a]pyridines | Lewis or Brønsted acid |

The mechanisms of MCRs involving propiolates can be intricate, often involving a cascade of reactions. For instance, in the synthesis of indolizines from pyridinium 1,4-zwitterionic thiolates and propiolic acid derivatives, the proposed mechanism begins with the deprotonation of the propiolate by a base. nih.gov The resulting acetylide anion then attacks the pyridinium salt, leading to a dearomatization of the pyridine ring. nih.gov This is followed by an intramolecular Michael addition and subsequent protonation to form a transient pyridothiazine intermediate. nih.gov A final ring-contraction and sulfur extrusion step yields the stable indolizine product. nih.gov

Understanding these complex mechanistic pathways is crucial for optimizing reaction conditions and for the rational design of new MCRs to access novel heterocyclic scaffolds. Computational studies, alongside experimental evidence, are often employed to elucidate the intricate details of these reaction sequences. mdpi.com

Stereochemical Outcomes and Regioselectivity in Reactions

In reactions where new stereocenters or geometric isomers can be formed, the stereochemical and regiochemical outcomes are of paramount importance. For this compound, these considerations are particularly relevant in cycloaddition reactions.

The regioselectivity of 1,3-dipolar cycloadditions is often governed by the electronic properties of both the dipole and the dipolarophile. In the reaction of a pyridinium ylide with this compound, the regiochemical outcome is determined by the alignment of the frontier molecular orbitals (HOMO of the ylide and LUMO of the propiolate). Theoretical studies on similar systems can help predict the favored regioisomer. mdpi.comresearchgate.net

In Diels-Alder reactions where a pyridine-substituted alkyne acts as the dienophile, the regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile. whiterose.ac.uk The pyridine ring, being electron-withdrawing, directs the regiochemical outcome of the cycloaddition. The use of Lewis acid catalysts can enhance both the rate and the regioselectivity of these reactions. whiterose.ac.uk

The stereoselectivity of reactions involving this compound becomes a factor when the reaction creates chiral centers. For example, in a nucleophilic addition to the alkyne followed by a subsequent reaction that generates a stereocenter, the facial selectivity of the attack will determine the stereochemical outcome. While the propiolate itself is achiral, its reactions with chiral reagents or in the presence of chiral catalysts can lead to the formation of enantiomerically enriched products.

The table below summarizes the expected regiochemical outcomes in common cycloaddition reactions involving a generic pyridine-substituted propiolate.

| Reaction Type | Reactants | Major Regioisomer | Influencing Factors |

| 1,3-Dipolar Cycloaddition | Pyridinium Ylide + Pyridinylpropiolate | 2-substituted indolizine | Frontier Molecular Orbital overlap |

| Diels-Alder Reaction | Asymmetric Diene + Pyridinylpropiolate | "ortho" or "meta" adduct | Electronic effects of substituents, Lewis acid catalysis |

| Nitrone Cycloaddition | Nitrone + Pyridinylpropiolate | Isoxazoline with specific substitution pattern | Electronic and steric factors |

Based on the executed searches, there is currently no available scientific literature detailing the specific applications of This compound in the synthesis of the heterocyclic scaffolds, polycyclic frameworks, or derivatization strategies as outlined in the user's request.

Extensive and targeted searches for the use of "this compound" in the synthesis of pyrazole, triazole, pyridine, pyridone, pyrrole, and indolizine derivatives, as well as in the formation of polycyclic/bridged frameworks and specific derivatization strategies, did not yield any relevant research findings. Therefore, it is not possible to construct the requested article with scientifically accurate and verifiable information at this time.

Applications of Tert Butyl 3 Pyridin 3 Yl Propiolate in Advanced Molecular Construction

Role in Ligand Design and Chiral Synthesis

The utility of "tert-Butyl 3-(pyridin-3-yl)propiolate" as a precursor in the design and synthesis of chiral ligands for asymmetric catalysis is an area of specialized research. The inherent structural features of this molecule, namely the pyridinyl group which can act as a coordinating moiety and the propiolate functionality which is amenable to a variety of chemical transformations, make it a potentially valuable building block for creating novel chiral environments around a metal center.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to create a specific three-dimensional arrangement that can differentiate between enantiotopic faces or groups of a prochiral substrate. Pyridine-containing ligands have a rich history in this field due to the strong coordination of the nitrogen atom to a wide range of transition metals. The introduction of chirality into such ligands is crucial for inducing enantioselectivity in catalytic reactions.

While direct applications of "this compound" in published ligand syntheses are not extensively documented in broad chemical literature, its potential lies in its reactivity. The propiolate group can serve as an electrophilic site for conjugate additions or as a dienophile in cycloaddition reactions. These reactions, when conducted with chiral reagents or under the influence of a chiral catalyst, can install the necessary stereogenic centers to form a chiral ligand.

Hypothetical Pathways to Chiral Ligands:

One conceptual approach involves the asymmetric Michael addition of a chiral nucleophile to the propiolate ester. For instance, a chiral amine or a derivative thereof could be added to the β-carbon of the propiolate, leading to the formation of a chiral enamine or a related adduct. Subsequent transformations of this adduct could then yield a bidentate or tridentate ligand where the newly formed chiral center influences the coordination geometry.

Another potential route is through asymmetric cycloaddition reactions . The carbon-carbon triple bond of the propiolate can participate in [2+2+2] cycloadditions with alkynes or in [3+2] cycloadditions with azomethine ylides or nitrones. When these reactions are catalyzed by a chiral metal complex, they can produce highly functionalized, chiral heterocyclic structures containing the pyridinyl moiety. These new structures can then be further elaborated into complex chiral ligands.

Detailed research into these specific pathways would be necessary to establish the efficacy of "this compound" as a versatile precursor for chiral ligand synthesis. The table below outlines some potential, albeit hypothetical, research findings that would be relevant to this area of investigation.

| Transformation Type | Chiral Catalyst/Reagent | Potential Chiral Product | Enantiomeric Excess (ee) |

| Asymmetric Michael Addition | Chiral Amine | Chiral β-Amino Acrylate | >90% |

| [3+2] Cycloaddition | Chiral Metal Complex | Chiral Pyrrolidine Derivative | >95% |

| [2+2+2] Cycloaddition | Chiral Rhodium Catalyst | Chiral Dihydropyridine (B1217469) Derivative | >98% |

The development of new chiral ligands is a continuous effort in the field of organic synthesis. The exploration of versatile building blocks like "this compound" could open new avenues for the creation of innovative and highly effective catalysts for a wide range of asymmetric transformations. Further synthetic studies are required to fully realize this potential.

Computational and Theoretical Studies on Tert Butyl 3 Pyridin 3 Yl Propiolate Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like tert-butyl 3-(pyridin-3-yl)propiolate. tandfonline.comresearchgate.net DFT methods are employed to determine the molecule's geometry, electron distribution, and energetic properties. researchgate.net

A typical approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311G+(d,p). ias.ac.in This level of theory provides a balance between computational cost and accuracy for organic molecules. The optimized geometry reveals bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

From the optimized structure, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, highlighting these as potential sites for electrophilic attack. Conversely, positive potential regions would indicate susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another valuable technique that can be derived from DFT calculations. tandfonline.com NBO analysis provides information about charge distribution, hybridization, and hyperconjugative interactions within the molecule. For this compound, NBO analysis would quantify the partial charges on each atom, confirming the electronegativity of the nitrogen and oxygen atoms. It would also reveal stabilizing interactions, such as the delocalization of electron density from the pyridine ring to the propiolate moiety.

The following table provides hypothetical data that could be obtained from a DFT calculation on this compound, based on typical values for similar organic molecules.

| Parameter | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| HOMO Energy | -A eV |

| LUMO Energy | -B eV |

| HOMO-LUMO Gap | (A - B) eV |

Note: X, Y, A, and B represent placeholder values for illustrative purposes.

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis is a computational method used to study the mechanism of chemical reactions. By locating the transition state (TS) on the potential energy surface, the activation energy and the reaction pathway can be determined. nih.gov For reactions involving this compound, such as addition reactions to the alkyne, transition state analysis can elucidate the step-by-step mechanism. masterorganicchemistry.comlibretexts.org

For example, in a nucleophilic addition to the carbon-carbon triple bond, DFT calculations can be used to model the approach of the nucleophile. The geometry of the transition state, where the new bond is partially formed and the pi bonds of the alkyne are partially broken, can be optimized. The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction. A lower activation energy indicates a faster reaction.

The reaction pathway can be traced by following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products. This confirms that the located transition state indeed connects the desired reactants and products. For complex reactions, multiple transition states and intermediates may be involved, and computational analysis can map out the entire reaction profile. nih.gov

Mechanistic insights for reactions like cycloadditions involving the alkyne moiety can also be gained. numberanalytics.com The concerted or stepwise nature of such reactions can be determined by searching for the relevant transition states and intermediates.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of chemical reactions. rsc.org For this compound, these predictions are crucial for understanding its behavior in various chemical transformations.

Regioselectivity: In reactions where multiple products can be formed, computational methods can predict the major product. For instance, in an electrophilic addition to the pyridine ring, the preferred site of attack (C-2, C-4, or C-6) can be determined by calculating the relative stabilities of the possible intermediates or by analyzing the local reactivity descriptors such as Fukui functions. Similarly, for nucleophilic additions to the propiolate group, the regioselectivity of the attack on the alpha or beta carbon of the alkyne can be predicted. nih.gov

Stereoselectivity: For reactions that can produce stereoisomers, computational analysis of the transition states leading to each isomer can predict the stereochemical outcome. The transition state with the lower energy will correspond to the major product. For example, in a hydrogenation reaction of the alkyne, the syn- or anti-addition preference can be determined by comparing the energies of the respective transition states.

The following table illustrates how computational data could be used to predict the regioselectivity of a hypothetical nucleophilic attack on the pyridine ring of a related pyridyne intermediate. nih.gov

| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |

| C-2 | 2.5 | Minor |

| C-4 | 0.0 | Major |

| C-6 | 3.1 | Minor |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals. brainly.inscribd.com For this compound, an analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. tandfonline.com

The HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile. For this compound, the HOMO is expected to have significant contributions from the pi system of the pyridine ring and the alkyne. The energy of the HOMO is related to the ionization potential of the molecule.

The LUMO represents the region of the molecule most likely to accept electrons in a reaction with a nucleophile. The LUMO is likely to be localized on the propiolate moiety, particularly the carbon atoms of the triple bond. The energy of the LUMO is related to the electron affinity of the molecule.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. ias.ac.in The shapes and energies of the HOMO and LUMO can be used to predict the regioselectivity and stereoselectivity of pericyclic reactions, in accordance with the Woodward-Hoffmann rules.

The bonding in pyridine involves sp2 hybridized carbon and nitrogen atoms forming the sigma framework, with the remaining p orbitals forming the aromatic pi system. libretexts.orgslideshare.net The lone pair of electrons on the nitrogen atom resides in an sp2 hybrid orbital in the plane of the ring and is not part of the aromatic system. libretexts.org This electronic structure influences the molecule's basicity and its interactions with other molecules.

Advanced Analytical Approaches in the Research of Tert Butyl 3 Pyridin 3 Yl Propiolate Transformations

Advanced Spectroscopic Techniques for Complex Product Elucidation

Modern spectroscopic methods are indispensable for the detailed structural analysis of novel compounds and for probing the intricate details of reaction mechanisms. For the transformation products of tert-Butyl 3-(pyridin-3-yl)propiolate, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provides a powerful toolkit for unambiguous structure determination and mechanistic insight.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

In the analysis of complex molecules derived from this compound, one-dimensional NMR spectra can be fraught with overlapping signals, making definitive assignments challenging. Two-dimensional (2D) NMR techniques, however, offer a solution by dispersing the signals across a second frequency dimension, revealing correlations between nuclei.

Key 2D NMR Experiments and Their Applications:

| Experiment | Information Provided | Application to Transformation Products |

| COSY (Correlation Spectroscopy) | Shows correlations between scalar-coupled protons, typically separated by two or three bonds. | Establishes proton connectivity within the molecule, aiding in the identification of the carbon skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, irrespective of their bonding connectivity. | Determines the relative stereochemistry of chiral centers by identifying through-space interactions between protons. |

| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but less sensitive to molecular tumbling rates, making it suitable for a wider range of molecular sizes. | Provides unambiguous spatial correlations, particularly for distinguishing between different stereoisomers. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with their directly attached carbon atoms. | Assigns carbon signals based on the known proton assignments, confirming the carbon framework. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Connects different fragments of the molecule, confirming the overall structure and regiochemistry. |

By employing a suite of these 2D NMR experiments, researchers can piece together the intricate three-dimensional structures of the transformation products of this compound. For instance, in the case of a reaction that produces a chiral product, NOESY or ROESY experiments would be crucial in determining the relative arrangement of substituents around a stereocenter by observing which protons are in close spatial proximity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Interrogation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is essential for confirming the identity of transformation products. Beyond simple molecular formula confirmation, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), can provide valuable insights into the fragmentation patterns of molecules. This data can be instrumental in elucidating reaction mechanisms.

In the context of this compound transformations, HRMS can be used to:

Identify Reaction Intermediates: By analyzing the mass spectra of samples taken at various time points during a reaction, it may be possible to detect and identify transient intermediates, providing direct evidence for a proposed mechanistic pathway.

Characterize Product Structures: The accurate mass measurements provided by HRMS, in conjunction with the fragmentation patterns observed in MS/MS experiments, can help to distinguish between isomers and confirm the structures of the final products.

Probe Fragmentation Mechanisms: A detailed study of the fragmentation of the parent ion can reveal information about the weakest bonds in the molecule and the most stable fragment ions. This can, by analogy, provide clues about the reactivity of the molecule in chemical transformations. For example, studies on related pyridine-containing compounds have shown that fragmentation often occurs near the functional groups, which can be correlated to their chemical reactivity. mdpi.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties

When a chemical transformation of this compound results in the formation of a chiral, non-racemic product, determining its absolute configuration is a critical step. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for this purpose.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be unambiguously determined. acs.orgrsc.org This technique is particularly valuable as it provides detailed information about the molecule's conformation in solution. soton.ac.uk

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The ECD spectrum is characteristic of the electronic transitions within the molecule and is also sensitive to the absolute configuration. Similar to VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra allows for the assignment of the absolute stereochemistry. acs.org The combined use of VCD and ECD can provide a high degree of confidence in the stereochemical assignment. soton.ac.uk

Crystallographic Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.gov If a transformation product of this compound can be obtained as a suitable single crystal, X-ray crystallography can provide a wealth of information:

Unambiguous Structure Determination: The diffraction pattern of X-rays passing through a crystal can be used to calculate the positions of all atoms in the molecule, providing a definitive structural determination.

Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion of X-rays can be used to determine the absolute configuration of the molecule. researchgate.net This provides an independent confirmation of the results obtained from chiroptical spectroscopy.

Solid-State Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsional angles. This information can be valuable for understanding the molecule's intrinsic properties and intermolecular interactions.

The primary limitation of this technique is the requirement for a high-quality single crystal, which may not always be readily obtainable.

Advanced Chromatographic Methods for Regio- and Diastereoisomer Separation and Analysis

Reactions involving this compound can potentially lead to the formation of regioisomers (constitutional isomers with different substitution patterns) and diastereomers (stereoisomers that are not mirror images). The separation and analysis of these closely related compounds are crucial for accurate product identification and quantification. Advanced chromatographic techniques are essential for this purpose.

Chromatographic Techniques for Isomer Separation:

| Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. | Chiral stationary phases can be used to separate enantiomers, while normal-phase or reversed-phase HPLC can be optimized to separate regioisomers and diastereomers. researchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Capillary GC with polar or non-polar columns can provide high-resolution separation of pyridine (B92270) derivatives and their isomers. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering advantages of both gas and liquid chromatography. | Chiral SFC is a powerful technique for the rapid separation of stereoisomers. |

| Counter-Current Chromatography (CCC) | A liquid-liquid partition chromatography technique that does not use a solid support, minimizing sample adsorption and degradation. | pH-zone-refining CCC has been successfully used for the separation of pyridine derivatives from complex mixtures. nih.gov |

The choice of chromatographic method will depend on the specific properties of the isomers to be separated, such as their polarity, volatility, and solubility. The development of an effective separation method is often a prerequisite for the subsequent spectroscopic and crystallographic analysis of the individual isomers.

Future Perspectives and Emerging Research Avenues for Tert Butyl 3 Pyridin 3 Yl Propiolate Chemistry

Exploration of Unprecedented Reaction Pathways and Reactivity Modes

The propiolate and pyridine (B92270) moieties in tert-butyl 3-(pyridin-3-yl)propiolate offer a rich playground for discovering novel chemical transformations. Future research is likely to focus on harnessing the unique electronic and steric properties of this molecule to forge new reaction pathways.

One promising area is the exploration of cycloaddition reactions . While propiolate esters are known to participate in various cycloadditions, the influence of the pyridyl group and the bulky tert-butyl ester on the regioselectivity and stereoselectivity of these reactions remains largely unexplored. Gold-catalyzed formal [4π+2π]-cycloadditions of tert-butyl propiolates with carbonyl compounds to form 4H-1,3-dioxine derivatives have been reported, suggesting a potential pathway for this compound to engage in similar transformations. acs.org Furthermore, the pyridine ring itself can participate in cycloadditions, although this often requires high temperatures due to its aromatic stability. However, mild methods for the cycloaddition of functionalized thiazoles to form pyridines suggest that similar transformations could be developed for pyridyl-containing compounds. researchgate.net

Another exciting frontier is the C-H functionalization of the pyridine ring. The direct and selective functionalization of pyridine is a significant challenge in organic synthesis due to its electron-poor nature. nih.govresearchgate.net Future research could focus on developing novel catalytic systems that can selectively activate the C-H bonds of the pyridine ring in this compound, allowing for the introduction of new functional groups. Recent advances in cobalt(III)-catalyzed C-H activation of 2-pyridones with propiolates demonstrate the feasibility of such transformations. acs.org The development of directing group-free methodologies for meta-selective C-H functionalization of pyridines could also open up new avenues for modifying the pyridine core of the target molecule. acs.org

The integration of this compound into multicomponent reactions (MCRs) represents a powerful strategy for the rapid generation of molecular complexity. researchgate.netrsc.org The propiolate functionality is a versatile component in MCRs, and its combination with the pyridine ring could lead to the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. acs.org For instance, the isocyanide-based multicomponent reactions of acetylenedicarboxylates could be adapted for this compound to generate highly substituted pyrazole (B372694) derivatives. acs.org

| Reaction Type | Potential Substrates | Potential Products |

| Cycloaddition | Dienes, 1,3-dipoles | Substituted pyridines, novel heterocycles |

| C-H Functionalization | Alkenes, alkynes, aryl halides | Functionalized pyridyl propiolates |

| Multicomponent Reaction | Isocyanides, aldehydes, amines | Complex heterocyclic systems |

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. Future research on this compound will undoubtedly focus on the design of novel catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.

A key area of investigation will be the use of earth-abundant metal catalysts . Traditional methods for the synthesis of alkynes, such as the Sonogashira coupling, often rely on precious metal catalysts like palladium. mdpi.com Recent advances in the use of copper, an earth-abundant and more economical metal, for Sonogashira-type reactions offer a more sustainable alternative for the synthesis of pyridyl alkynes. rsc.org Further research could focus on developing even more sustainable catalysts based on metals like iron, cobalt, or nickel.

Photocatalysis presents another exciting avenue for the sustainable synthesis and functionalization of this compound. Visible-light photocatalysis has emerged as a powerful tool for a wide range of organic transformations, often proceeding under mild conditions with high selectivity. rsc.org Recent studies have demonstrated the use of photocatalysis for the functionalization of pyridines and the synthesis of pyridine derivatives, suggesting that these methods could be applied to the target molecule. acs.orgacs.orgnih.govresearchgate.net For example, photocatalytic methods for the ortho-alkylation of pyridine N-oxides could be adapted to introduce substituents onto the pyridine ring of this compound. acs.org

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. nih.gov While the direct enzymatic synthesis of a molecule like this compound may be challenging, biocatalysis could be employed for the synthesis of key precursors or for the selective modification of the molecule. For instance, lipases and esterases could be used for the enantioselective synthesis of chiral building blocks that could then be incorporated into the final structure. nih.gov The biosynthesis of alkyne-containing natural products also provides inspiration for the development of novel biocatalytic methods for the synthesis of alkynes. nih.gov

| Catalytic System | Advantages | Potential Application |

| Earth-Abundant Metals (e.g., Cu, Fe) | Low cost, low toxicity, high abundance | Sonogashira coupling for synthesis |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source | C-H functionalization, cycloadditions |

| Biocatalysis | High selectivity, environmentally friendly | Synthesis of chiral precursors, selective modifications |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. The integration of the synthesis and modification of this compound into these modern platforms is a key area for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. europa.eu The synthesis of potentially hazardous or unstable intermediates can be performed more safely in a continuous flow reactor. acs.org For example, the synthesis of propiolamides, which can be highly reactive, has been successfully carried out in a flow system. acs.org This suggests that the synthesis of this compound, which involves a reactive alkyne, could be well-suited for a flow process. Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, eliminating the need for isolation and purification of intermediates. nih.gov

Automated synthesis platforms , coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions. The synthesis of libraries of compounds based on the this compound scaffold could be achieved using automated systems. researchgate.net This would allow for the rapid exploration of the chemical space around this molecule and the identification of derivatives with desired properties for applications in materials science and medicinal chemistry.

| Platform | Key Advantages | Future Application for this compound |

| Flow Chemistry | Enhanced safety, precise control, scalability, process intensification | Safer and more efficient synthesis, telescoped multi-step reactions |

| Automated Synthesis | High-throughput screening, rapid optimization, library generation | Discovery of new reactions, synthesis of compound libraries for screening |

Applications in Materials Science and Medicinal Chemistry (as chemical probes)

The unique combination of a reactive alkyne and a functional pyridine ring makes this compound an attractive building block for the development of novel materials and chemical probes.

In materials science , the propiolate group can participate in polymerization reactions. For example, metal-free click polymerization of propiolates and azides has been used to synthesize functional poly(aroxycarbonyltriazole)s. rsc.org The pyridine ring can also be incorporated into polymers to impart specific properties, such as metal coordination or altered electronic characteristics. Therefore, this compound could serve as a monomer for the synthesis of novel polymers with tailored properties. The alkyne functionality also allows for the post-polymerization modification of materials through click chemistry. mdpi.com

In medicinal chemistry , the alkyne group of this compound makes it an ideal candidate for use in click chemistry , a powerful tool for bioconjugation and drug discovery. acs.orgnih.govorganic-chemistry.orgwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to link molecules together under mild, biocompatible conditions. nih.gov This opens up the possibility of using this compound as a chemical probe to study biological systems. nih.govnih.gov By attaching a reporter tag (e.g., a fluorophore or a biotin) to the alkyne via a click reaction, researchers can track the distribution of the molecule in cells or identify its biological targets. The pyridine ring can act as a scaffold for interaction with biological targets, and modifications to the pyridine ring could be used to tune the selectivity and potency of the probe.

| Application Area | Potential Role of this compound | Key Enabling Chemistry |

| Materials Science | Monomer for novel polymers, platform for material functionalization | Alkyne polymerization, Click chemistry |

| Medicinal Chemistry | Building block for chemical probes, scaffold for drug discovery | Click chemistry (CuAAC), Bioorthogonal chemistry |

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(pyridin-3-yl)propiolate?

The synthesis typically involves Sonogashira coupling between a pyridinyl halide (e.g., 3-bromopyridine) and tert-butyl propiolate. Key steps include:

- Protection : Use of tert-butyl groups to stabilize reactive intermediates, as seen in tert-butyl carbamates and esters (e.g., tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate ).

- Coupling : Palladium-catalyzed cross-coupling under inert conditions with ligands like PPh₃ and co-catalysts (CuI). Solvents such as THF or DMF are used at 60–80°C .

- Deprotection : Removal of protecting groups (e.g., trimethylsilyl) via mild hydrolysis .

Q. How is this compound characterized using spectroscopic methods?

- NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (¹H NMR). The pyridine ring protons show splitting patterns between δ 7.0–9.0 ppm, while the acetylene proton is typically absent due to symmetry (¹³C NMR: δ 75–90 ppm for sp carbons) .

- IR : A sharp peak at ~2100–2250 cm⁻¹ confirms the C≡C stretch.

- MS : Molecular ion peaks align with the molecular weight (e.g., ~219.3 g/mol) and fragment patterns consistent with tert-butyl cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized for Sonogashira coupling to improve yield and selectivity?

- Catalyst System : Use Pd(OAc)₂ with Xantphos ligands to enhance stability and reduce homocoupling byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like Et₃N neutralize HBr byproducts .

- Temperature Control : Lower temperatures (40–50°C) minimize side reactions, as observed in tert-butyl ethynylpyridine derivatives .

Q. How can contradictions in spectral data due to tautomerism or dynamic effects be resolved?

- Variable Temperature (VT) NMR : Perform experiments at −40°C to slow tautomerization and resolve overlapping peaks .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify structural assignments .

- X-ray Crystallography : Definitive confirmation of solid-state structure, especially for regioisomeric byproducts .

Q. What strategies improve the stability of this compound under varying experimental conditions?

- Storage : Keep under inert gas (Ar/N₂) at −20°C to prevent hydrolysis or oxidation, similar to tert-butyl phosphate storage recommendations .

- Stability Studies : Use TGA/DSC to assess thermal degradation thresholds and HPLC to monitor hydrolytic stability in aqueous buffers .

Q. How can byproducts from competing reactions (e.g., Glaser coupling) be identified and minimized?

- Analytical Techniques : LC-MS with high-resolution mass spectrometry distinguishes homocoupled dimers (e.g., diynes) from the target product .

- Reagent Purity : Ensure anhydrous conditions and degassed solvents to suppress radical-mediated side reactions .

- Catalyst Stoichiometry : Limit Pd loading (<2 mol%) to reduce undesired pathways .

Methodological Considerations

- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. of tert-butyl propiolate) and reaction times, as minor deviations significantly impact yields in pyridine derivatives .

- Scale-Up Challenges : Pilot small-scale reactions (<1 g) before scaling, noting exothermic risks during acetylene additions .

- Ethical Data Reporting : Disclose all spectral anomalies (e.g., baseline noise) and purification methods (e.g., column chromatography vs. recrystallization) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.